molecular formula C20H21N5 B14511652 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-02-2

2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline

Cat. No.: B14511652
CAS No.: 62888-02-2
M. Wt: 331.4 g/mol
InChI Key: IFNINEXLZQVQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core structure with a phenyl group substituted with an (E)-(4-methylpiperidin-1-yl)diazenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can be achieved through various synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using metal-catalyzed reactions. For example, copper-catalyzed imidoylative cross-coupling reactions have been employed to efficiently produce quinazoline derivatives . These methods are optimized for high yield and purity, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives with altered electronic properties.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways . By inhibiting these receptors, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    2-Phenylquinazoline: A derivative with a phenyl group substitution.

    4-Methylquinazoline: A derivative with a methyl group substitution.

Uniqueness

2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to the presence of the (E)-(4-methylpiperidin-1-yl)diazenyl moiety, which imparts distinct electronic and steric properties. This unique structure enhances its biological activity and makes it a valuable compound for various research applications.

Properties

CAS No.

62888-02-2

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

(4-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene

InChI

InChI=1S/C20H21N5/c1-15-10-12-25(13-11-15)24-23-19-9-5-3-7-17(19)20-21-14-16-6-2-4-8-18(16)22-20/h2-9,14-15H,10-13H2,1H3

InChI Key

IFNINEXLZQVQFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.